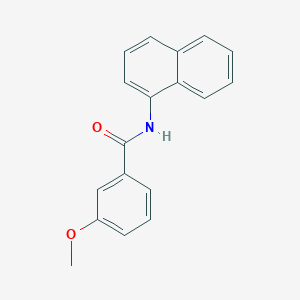Benzamide, N-(1-naphthyl)-3-methoxy-
CAS No.:
Cat. No.: VC8936644
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H15NO2 |
|---|---|
| Molecular Weight | 277.3 g/mol |
| IUPAC Name | 3-methoxy-N-naphthalen-1-ylbenzamide |
| Standard InChI | InChI=1S/C18H15NO2/c1-21-15-9-4-8-14(12-15)18(20)19-17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,19,20) |
| Standard InChI Key | OHBKVALAKGKLJH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, N-(1-naphthyl)-3-methoxybenzamide, reflects its core structure: a benzamide (a benzene ring attached to a carboxamide group) with a methoxy (-OCH) substituent at the 3-position and a 1-naphthyl group bonded to the nitrogen atom. The naphthyl moiety introduces steric bulk and π-conjugation, while the methoxy group enhances electron density in the aromatic system . The InChIKey OHBKVALAKGKLJH-UHFFFAOYSA-N uniquely identifies its stereochemistry and connectivity .
Physicochemical Characteristics
Chromatographic data from the NIST WebBook reveals a retention index (RI) of 2739 under Van Den Dool and Kratz conditions using a 5% phenyl methyl siloxane capillary column (30 m length, 0.19 mm diameter) and a temperature program of 50–120°C at 5°C/min, followed by 120–290°C at 12°C/min . This high RI indicates strong interaction with the non-polar stationary phase, consistent with its large hydrophobic surface area.
Synthetic Pathways and Modifications
Catalytic Functionalization
Recent advances in transition-metal-catalyzed C–H activation have enabled precise modifications of benzamide scaffolds. For instance, cobalt(II) catalysts facilitate ortho-deuteriomethoxylation of benzamides using CDOD, preserving the naphthyl and methoxy groups while introducing isotopic labels . Similarly, nickel-catalyzed methylation protocols employing methyl peroxides (e.g., DTBP) allow regioselective alkylation at sterically accessible positions . These methods could be leveraged to synthesize deuterated or methylated analogs of N-(1-naphthyl)-3-methoxybenzamide for pharmacokinetic studies.
Applications in Catalysis and Materials Science
Role in Transition-Metal Catalysis
The electron-rich aromatic system of N-(1-naphthyl)-3-methoxybenzamide makes it a candidate for ligand design in coordination chemistry. For example, salicylaldehyde-Co(II) complexes derived from similar benzamides have been shown to catalyze C–H deuteriomethoxylation reactions with high efficiency . The naphthyl group’s bulkiness may stabilize metal centers while modulating catalytic activity through steric effects.
Analytical and Chromatographic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS)
The NIST WebBook provides critical GC parameters for this compound :
| Column Type | Active Phase | Program | Retention Index (I) |
|---|---|---|---|
| Capillary (30 m) | 5% Phenyl methyl siloxane | 50–120°C (5°C/min), then 120–290°C (12°C/min) | 2739 |
This data aids in compound identification during metabolic profiling or environmental analysis.
Stability and Degradation Pathways
Photolytic Behavior
Future Directions and Research Opportunities
Isotopic Labeling for Mechanistic Studies
The catalytic deuteriomethoxylation protocol reported by Shi et al. could be adapted to synthesize , enabling tracer studies in drug metabolism or environmental fate analysis.
Exploration of Biological Activity
Given the antiviral activity of related benzamides , in vitro screening against viral proteases or polymerases is warranted. Molecular docking studies could predict binding affinities to targets like influenza neuraminidase or SARS-CoV-2 main protease.
Advanced Material Applications
The compound’s planar structure and π-conjugation suggest potential as a building block for organic semiconductors or metal-organic frameworks (MOFs). Functionalization via electrophilic substitution (e.g., nitration, sulfonation) could tune electronic properties for optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume